N-(pyridin-4-yl)-6-(trifluoromethyl)pyridin-2-amine

Catalog No.
S3304414
CAS No.
2195877-02-0
M.F
C11H8F3N3
M. Wt
239.201
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-(pyridin-4-yl)-6-(trifluoromethyl)pyridin-2-amin...

CAS Number

2195877-02-0

Product Name

N-(pyridin-4-yl)-6-(trifluoromethyl)pyridin-2-amine

IUPAC Name

N-pyridin-4-yl-6-(trifluoromethyl)pyridin-2-amine

Molecular Formula

C11H8F3N3

Molecular Weight

239.201

InChI

InChI=1S/C11H8F3N3/c12-11(13,14)9-2-1-3-10(17-9)16-8-4-6-15-7-5-8/h1-7H,(H,15,16,17)

InChI Key

VKIKPRZNEVNTEH-UHFFFAOYSA-N

SMILES

C1=CC(=NC(=C1)NC2=CC=NC=C2)C(F)(F)F

solubility

not available

N-(pyridin-4-yl)-6-(trifluoromethyl)pyridin-2-amine is a pyridine derivative characterized by a trifluoromethyl group at the 6-position and an amino group at the 2-position of the pyridine ring, with an additional pyridine ring attached at the 4-position. This unique structure contributes to its potential in various scientific and pharmaceutical applications, particularly in medicinal chemistry due to its ability to interact with biological targets and its role as a building block in drug synthesis.

Due to the lack of specific data on compound X, it's crucial to handle any unknown compound with caution. Here are some general safety considerations for similar pyridine derivatives:

  • Potential skin and eye irritation: Pyridines can irritate skin and eyes upon contact [].
  • Suspected respiratory tract irritation: Inhalation of pyridine vapors might irritate the respiratory tract [].
  • Potential flammability: Organic compounds should be handled with consideration of potential flammability based on their structure.

Potential as a Building Block in Medicinal Chemistry:

N4-Pyr-TFMP possesses a unique combination of functional groups, including a pyridine ring, a trifluoromethyl (CF3) group, and an amine group. This combination makes it a potentially valuable building block for the design and synthesis of novel drug candidates. Studies have shown that N4-Pyr-TFMP can be incorporated into various heterocyclic scaffolds, leading to compounds with diverse biological activities [].

Investigation in Kinase Inhibition:

Kinases are enzymes that play a crucial role in various cellular processes. Kinase inhibitors are a class of drugs that target these enzymes and have shown promise in treating various diseases, including cancer. Researchers have investigated the potential of N4-Pyr-TFMP derivatives as kinase inhibitors. Some derivatives have exhibited promising inhibitory activity against specific kinases, suggesting their potential for further development as therapeutic agents [, ].

  • Oxidation: It can be oxidized using agents such as hydrogen peroxide or m-chloroperbenzoic acid, leading to the formation of N-(pyridin-4-yl)-6-(trifluoromethyl)pyridin-2-one.
  • Reduction: Reduction reactions can be performed with lithium aluminum hydride or sodium borohydride, producing derivatives with reduced functional groups.
  • Substitution: The amine group can undergo nucleophilic substitution reactions, allowing for the introduction of various functional groups.

Common Reagents and Conditions

  • Oxidation: Hydrogen peroxide in acetic acid at room temperature.
  • Reduction: Lithium aluminum hydride in dry ether at 0°C.
  • Substitution: Sodium hydride in dimethylformamide at 60°C.

The biological activity of N-(pyridin-4-yl)-6-(trifluoromethyl)pyridin-2-amine is significant, particularly in its potential as a pharmacological agent. The compound has been studied for its ability to inhibit specific kinases involved in cell signaling pathways, which may affect cell proliferation and survival. This characteristic makes it a candidate for further investigation in cancer treatment and other therapeutic areas .

Synthesis of N-(pyridin-4-yl)-6-(trifluoromethyl)pyridin-2-amine can be achieved through various methods:

  • Suzuki Coupling: One common method involves the reaction of 6-(trifluoromethyl)pyridin-2-amine with pyridine-4-boronic acid under Suzuki coupling conditions. This reaction typically requires a palladium catalyst (e.g., Pd(PPh3)4) and a base (e.g., potassium carbonate) in a solvent like dimethylformamide or toluene, conducted under an inert atmosphere at elevated temperatures (80–100°C) for several hours.
  • Alternative Routes: Other synthetic routes may involve different coupling reactions or modifications of existing pyridine derivatives to introduce the trifluoromethyl and amino functionalities .

N-(pyridin-4-yl)-6-(trifluoromethyl)pyridin-2-amine has several applications:

  • Pharmaceutical Development: It serves as a crucial intermediate in the synthesis of various active pharmaceutical ingredients (APIs), particularly those targeting cancer pathways.
  • Ligand Formation: The compound can be used to create ligands for metal complexes in catalysis and materials science .

Studies on the interactions of N-(pyridin-4-yl)-6-(trifluoromethyl)pyridin-2-amine with biological targets have shown that it can modulate enzyme activities, particularly those involved in signaling pathways related to cell growth and survival. Its ability to bind selectively to certain receptors makes it a valuable compound for further research into therapeutic applications .

N-(pyridin-4-yl)-6-(trifluoromethyl)pyridin-2-amine shares structural similarities with several other compounds, which can be compared based on their functional groups and biological activities. Below is a list of similar compounds:

Compound NameCAS NumberKey Features
4-Amino-2-(trifluoromethyl)pyridine147149-98-2Contains an amino group and trifluoromethyl
3-(Pyridin-4-yl)-6-(trifluoromethyl)pyridin-2-amine1388613Similar structure but different substitution
2-Amino-6-(trifluoromethyl)pyridine34486-24-3Exhibits similar trifluoromethyl substitution
6-(Difluoromethyl)pyridin-2-amine1315611Contains difluoromethyl instead of trifluoromethyl
3-Bromo-6-(difluoromethyl)pyridin-2-amines1805028Bromine substitution alters reactivity

Uniqueness

The uniqueness of N-(pyridin-4-yl)-6-(trifluoromethyl)pyridin-2-amine lies in its specific trifluoromethyl substitution pattern combined with dual pyridine rings, which enhances its potential for selective biological activity and application in drug development compared to other similar compounds that may lack such structural complexity or specificity.

XLogP3

2.6

Dates

Last modified: 08-19-2023

Explore Compound Types